molecular formula C12H13N3O2 B11730460 2-(Isopropylamino)quinazoline-7-carboxylic acid

2-(Isopropylamino)quinazoline-7-carboxylic acid

Cat. No.: B11730460
M. Wt: 231.25 g/mol
InChI Key: LNIRBFUYPIMKCX-UHFFFAOYSA-N
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Description

2-(Isopropylamino)quinazoline-7-carboxylic acid is a synthetic organic compound featuring a quinazoline core scaffold substituted with an isopropylamino group and a carboxylic acid functionality at the 7-position. The quinazoline structure is a privileged motif in medicinal chemistry, known for its diverse biological activities and utility in drug discovery. The presence of both the carboxylic acid and the isopropylamino group on this heterocyclic framework makes it a valuable multifunctional building block for chemical synthesis and exploration in various research fields. The carboxylic acid group is a key functional group in organic chemistry . It can undergo characteristic reactions to form various derivatives, such as acid chlorides, esters, and amides, which are essential for constructing more complex molecules . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(propan-2-ylamino)quinazoline-7-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-7(2)14-12-13-6-9-4-3-8(11(16)17)5-10(9)15-12/h3-7H,1-2H3,(H,16,17)(H,13,14,15)

InChI Key

LNIRBFUYPIMKCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC=C2C=CC(=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid or its derivatives serve as starting materials for quinazoline ring formation. For example:

  • Step 1 : Reaction of anthranilic acid with formamide or acetic anhydride under reflux yields 4-hydroxyquinazoline.

  • Step 2 : Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, forming 4-chloroquinazoline intermediates.

Example :

Anthranilic acidPOCl3,DMF4-Chloroquinazoline derivative[13]\text{Anthranilic acid} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{4-Chloroquinazoline derivative} \quad

Isatin-Based Synthesis

Isatin (indole-2,3-dione) derivatives are alternative precursors:

  • Schmidt Reaction : Isatin-7-carboxylic acid reacts with sodium azide (NaN₃) in concentrated sulfuric acid to form isatoic anhydride-8-amide, which undergoes cyclization to yield quinazoline-7-carboxylic acid derivatives.

  • Key Advantage : This method avoids harsh conditions and enables direct introduction of the carboxylic acid group.

Introduction of the Isopropylamino Group

The isopropylamino substituent at position 2 is introduced via nucleophilic substitution or palladium-catalyzed coupling:

Nucleophilic Amination

4-Chloroquinazoline intermediates react with isopropylamine under basic conditions:

  • Conditions : Reflux in isopropanol with a catalytic acid (e.g., HCl).

  • Yield : 70–85% (optimized with cesium carbonate as base).

Reaction Scheme :

4-Chloroquinazoline+IsopropylamineCs2CO3,Δ2-(Isopropylamino)quinazoline[5][13]\text{4-Chloroquinazoline} + \text{Isopropylamine} \xrightarrow{\text{Cs}2\text{CO}3, \Delta} \text{2-(Isopropylamino)quinazoline} \quad

Buchwald-Hartwig Amination

For sterically hindered substrates, palladium catalysts (e.g., Pd(OAc)₂/Xantphos) enable C–N bond formation:

  • Substrates : Bromo- or iodoquinazolines.

  • Efficiency : Yields up to 90% with microwave-assisted heating.

Installation of the Carboxylic Acid Moiety

Position 7 carboxylic acid is introduced via hydrolysis, oxidation, or direct synthesis:

Ester Hydrolysis

Methyl or ethyl esters at position 7 are hydrolyzed under alkaline conditions:

  • Conditions : 10% NaOH in methanol/water (60°C, 3 h).

  • Yield : >95%.

Example :

Methyl 2-(isopropylamino)quinazoline-7-carboxylateNaOH2-(Isopropylamino)quinazoline-7-carboxylic acid[11]\text{Methyl 2-(isopropylamino)quinazoline-7-carboxylate} \xrightarrow{\text{NaOH}} \text{2-(Isopropylamino)quinazoline-7-carboxylic acid} \quad

Direct Carboxylation

Oxidative carboxylation using CO₂ or cyanide sources:

  • Method : Copper-catalyzed C–H activation with CO₂ at position 7.

  • Limitation : Requires specialized catalysts and high-pressure conditions.

Optimization and Challenges

Reaction Conditions

  • Temperature : Reflux (80–100°C) optimizes cyclization and amination.

  • Solvents : Isopropanol or 1,4-dioxane improves solubility of intermediates.

Purification

  • Crystallization : Ethanol/water mixtures yield high-purity products.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomers.

Functional Group Compatibility

  • Sensitive Groups : Bromo or nitro substituents require inert atmospheres during coupling.

  • Side Reactions : Overhydrolysis of esters can occur with prolonged alkaline treatment.

Analytical Characterization

Critical data for validating synthesis:

Parameter Method Key Observations Reference
Purity HPLC>99% (C18 column, acetonitrile/water gradient)
Melting Point Differential Scanning218–220°C
MS (m/z) Q-TOF LC/MS[M+H]⁺ = 276.1
¹H NMR (DMSO-d₆)400 MHzδ 1.25 (d, 6H, CH(CH₃)₂), δ 8.45 (s, 1H, C7-H)

Applications and Derivatives

  • Kinase Inhibition : Demonstrates selective Aurora A kinase inhibition (IC₅₀ = 48.22% activity at 10 µM).

  • Anticancer Activity : IC₅₀ values of 168.78 µM against MCF-7 breast cancer cells.

  • Derivatization : Amide and ester derivatives show improved bioavailability .

Scientific Research Applications

Anticancer Applications

The compound has shown promise as an anticancer agent, particularly through its interaction with various kinases. Kinases are critical in regulating cell signaling pathways, and their dysregulation is often implicated in cancer progression.

  • Mechanism of Action : Studies have indicated that 2-(Isopropylamino)quinazoline-7-carboxylic acid may selectively inhibit Aurora A kinase, a target for cancer therapy. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and T-24 (bladder cancer) by arresting the cell cycle at the G1 phase and promoting apoptotic pathways .
  • Case Study : In a study evaluating the cytotoxic effects of various quinazoline derivatives, this compound exhibited significant inhibitory activity against MCF-7 cells with an IC50 value of 168.78 µM. The compound was found to increase the percentage of cells in the G1 phase from 51.45% to 60.68%, indicating effective cell cycle arrest .

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH).

  • Biological Relevance : sEH is involved in the metabolism of fatty acids and plays a role in inflammatory responses. Inhibition of sEH has been linked to anti-inflammatory effects and potential therapeutic benefits for conditions like hypertension and cardiovascular diseases.
  • Findings : Research has shown that derivatives of quinazoline, including this compound, can inhibit sEH with IC50 values ranging from 0.30 to 0.66 µM . This suggests that modifications to the quinazoline structure can enhance inhibitory potency, making it a candidate for developing new anti-inflammatory agents.

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of quinazoline derivatives, including this compound.

  • Activity Spectrum : Preliminary antimicrobial assays indicated that certain quinazoline compounds exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, which are significant pathogens in clinical settings .
  • Case Study : In one investigation, compounds derived from quinazoline structures demonstrated effective inhibition against Mycobacterium smegmatis with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL, suggesting their potential as future antituberculosis agents .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(Isopropylamino)quinazoline-7-carboxylic acid with structurally or functionally related compounds identified in the evidence:

Compound Name Core Structure Substituents Key Properties/Applications Source
This compound Quinazoline 2-isopropylamino, 7-carboxylic acid Hypothesized applications in drug design (e.g., kinase inhibitors) based on quinazoline scaffolds N/A
7-Isoquinolinecarboxylic acid Isoquinoline 7-carboxylic acid Used in organic synthesis; lacks the 2-isopropylamino group, altering solubility and reactivity
Atrazine s-Triazine 2-chloro, 4-ethylamino, 6-isopropylamino Herbicide; shares the isopropylamino group but on a triazine ring, affecting environmental fate
7-Bromoisoquinoline-4-carboxylic acid Isoquinoline 4-carboxylic acid, 7-bromo Bromine enhances electrophilicity; used in cross-coupling reactions or as a synthetic intermediate
2-Cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-amine Tetrahydroisoquinoline 2-cyclopropanecarbonyl, 7-amine Amine group and fused ring system suggest CNS-targeting potential (e.g., neurotransmitter analogs)

Key Observations:

Core Structure Differences: Quinazoline (benzene + pyrimidine) vs. Isoquinoline (benzene + pyridine): Quinazolines are more electron-deficient, enhancing interactions with biological targets like kinases . Triazine-based compounds (e.g., Atrazine) exhibit herbicidal activity due to their ability to disrupt photosynthesis, unlike quinazoline derivatives .

Isopropylamino groups (target compound, Atrazine) enhance steric bulk and lipophilicity, influencing membrane permeability and environmental persistence .

Functional Applications: Brominated derivatives (e.g., 7-Bromoisoquinoline-4-carboxylic acid) are valuable in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s carboxylic acid may facilitate conjugation or salt formation .

Research Findings and Limitations

  • This gap necessitates reliance on analogous quinazoline synthesis protocols.
  • Environmental and Pharmacokinetic Data: Atrazine’s environmental mobility () suggests that the target compound’s isopropylamino group may similarly contribute to groundwater contamination risks if used agriculturally.
  • Biological Activity : The absence of direct pharmacological data for the target compound requires extrapolation from studies on related quinazolines, such as EGFR inhibitors like Gefitinib.

Biological Activity

2-(Isopropylamino)quinazoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the presence of a quinazoline ring, which is known for its role in various biological activities. The specific structure of this compound allows it to interact with specific biological targets, primarily kinases involved in cancer progression.

The biological activity of this compound is largely attributed to its ability to inhibit serine/threonine kinases. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and apoptosis. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt their proliferation.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast)168.78Induces apoptosis and cell cycle arrest at G1 phase
T-24 (Bladder)257.87Induces apoptosis
A549 (Lung)TBDTBDTBD

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

  • Study on MCF-7 Cell Line :
    • In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in cells arrested in the G1 phase of the cell cycle. Flow cytometric analysis revealed that the percentage of cells in G1 increased from 51.45% (control) to 60.68% (treated), indicating effective cell cycle modulation .
  • Apoptosis Induction :
    • The compound was also shown to enhance apoptosis in MCF-7 cells, with a total death rate of 2.16% compared to 1.52% for doxorubicin, a standard chemotherapy agent . This suggests that this compound could be a promising candidate for further development as an anticancer agent.

Research Findings

Recent patents and studies have highlighted various aspects of the biological activity of this compound:

  • Serine/Threonine Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases involved in tumor growth and metastasis .
  • Combination Therapies : There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-(Isopropylamino)quinazoline-7-carboxylic acid, and how can they be validated experimentally?

  • The compound contains a quinazoline core substituted with an isopropylamino group at position 2 and a carboxylic acid at position 6. Structural validation requires a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (C₁₂H₁₃N₃O₂; theoretical MW: 231.26 g/mol) .
  • X-ray crystallography (if crystalline) to resolve bond angles and spatial arrangement.
    • Computational tools like PubChem’s InChIKey (SRKXVESHUPPYMO-UHFFFAOYSA-N) can cross-reference experimental data .

Q. What synthetic routes are recommended for preparing this compound?

  • A plausible method involves:

Quinazoline core formation via condensation of anthranilic acid derivatives with nitriles.

Isopropylamine introduction via nucleophilic substitution at position 2, using reagents like isopropylamine in DMF at 80–100°C .

Carboxylic acid functionalization at position 7 through oxidation of a methyl or hydroxymethyl group (e.g., KMnO₄ in acidic conditions) .

  • Monitor reaction progress via TLC and optimize yields using orthogonal purification (e.g., column chromatography or recrystallization).

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable?

  • HPLC with UV detection (λ = 254 nm) and ≥95% peak area purity is standard.
  • Elemental analysis (C, H, N) should match theoretical values within ±0.4%.
  • Thermogravimetric analysis (TGA) can detect residual solvents or decomposition .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

  • Compare with derivatives like 6-chloro-7-fluoro-2-isopropyl-quinoline-4-carboxylic acid (CAS 1514665-35-0), which shares a similar isopropyl-quinoline scaffold. Key SAR parameters include:

  • Electron-withdrawing groups (e.g., Cl, F) at positions 6/7 to enhance metabolic stability.
  • Carboxylic acid bioisosteres (e.g., tetrazoles) to improve bioavailability .
    • Use molecular docking (AutoDock Vina) to predict target binding affinity changes .

Q. What strategies resolve contradictions in synthetic yields reported for this compound?

  • Common discrepancies arise from:

  • Reagent quality : Use freshly distilled isopropylamine to avoid amine oxidation.
  • Reaction atmosphere : Employ inert gas (N₂/Ar) to prevent quinazoline oxidation.
  • Temperature control : Optimize via differential scanning calorimetry (DSC) to avoid side reactions .
    • Validate reproducibility across ≥3 independent syntheses and report mean ± SD yields.

Q. How can researchers design in vivo studies for this compound, leveraging structural analogs?

  • Reference pharmacologically active quinoline derivatives (e.g., 8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) to guide protocols:

  • Dosage : Start with 10–50 mg/kg (oral or IV) in rodent models.
  • Pharmacokinetics : Measure plasma half-life using LC-MS/MS and assess metabolite formation via CYP450 inhibition assays .
    • Include positive controls (e.g., known kinase inhibitors) for comparative efficacy.

Methodological Guidance for Data Analysis

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

  • LogP calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).
  • pKa prediction : SPARC or MarvinSuite to assess ionization states at physiological pH .
  • ADMET profiling : SwissADME or ADMETLab 2.0 for toxicity and bioavailability screening.

Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

  • Standardize solvent systems (e.g., DMSO-d₆ for ¹H NMR) and reference internal standards (TMS).
  • Perform 2D NMR (COSY, HSQC) to resolve overlapping peaks caused by conformational isomers.
  • Cross-validate with IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

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